Cas no 16496-99-4 (Leelamine hydrochloride)

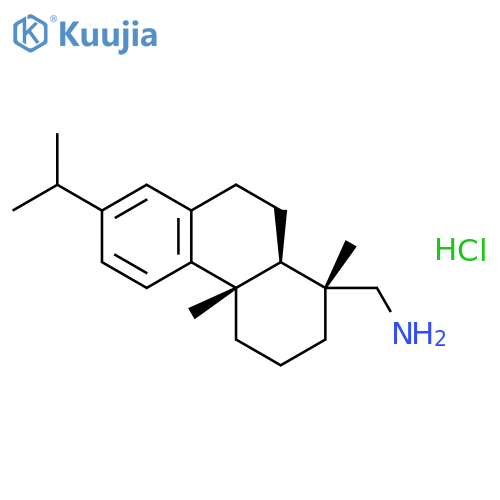

Leelamine hydrochloride structure

商品名:Leelamine hydrochloride

Leelamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Dehydroabiethylamine Hydrochloride

- Dehydroabietylamine Hydrochloride

- (+)-Dehydroabiethylamine HCl

- (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1-,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride

- [(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine,hydrochloride

- Leelamine (hydrochloride)

- Leelamine hydrochloride

- (+)-DehydroabiethylaMine Hydrochloride

- 13-Isopropyl-podocarpa-8,11,13-trien-15-aMine Hydrochloride

- ((1S,4aS)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine hydrochloride

- CS-0032849

- MFCD06795849

- Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1)

- CHEMBL1552895

- DTXSID10587872

- 16496-99-4 (HCl)

- NCGC00092311-01

- Leelamine HCl

- (+)-Dehydroabietylamine hydrochloride

- SR-01000946279

- AKOS024456950

- ((1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine hydrochloride

- Lylamine hydrochloride

- 16496-99-4

- HY-110028

- [(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride

- F82194

- SR-01000946279-1

- DA-74943

-

- インチ: InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1

- InChIKey: CVPQLGCAWUAYPF-WFBUOHSLSA-N

- ほほえんだ: CC(C)C1=CC2=C(C=C1)[C@@]3(C)CCC[C@@](C)(CN)[C@@H]3CC2.Cl

計算された属性

- せいみつぶんしりょう: 321.2223277g/mol

- どういたいしつりょう: 321.2223277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 376

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

Leelamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D229081-1g |

Dehydroabietylamine Hydrochloride |

16496-99-4 | 1g |

$207.00 | 2023-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21234-5mg |

Leelamine (hydrochloride) |

16496-99-4 | 98% | 5mg |

¥528.00 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1257737-5mg |

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1-,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride |

16496-99-4 | 98% | 5mg |

$170 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1257737-50mg |

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1-,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride |

16496-99-4 | 98% | 50mg |

$720 | 2025-02-24 | |

| MedChemExpress | HY-110028-100mg |

Leelamine hydrochloride |

16496-99-4 | 99.06% | 100mg |

¥4950 | 2024-07-21 | |

| 1PlusChem | 1P00ADVM-5mg |

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1-,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride |

16496-99-4 | 99% | 5mg |

$80.00 | 2025-02-25 | |

| 1PlusChem | 1P00ADVM-10mg |

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1-,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride |

16496-99-4 | 99% | 10mg |

$113.00 | 2025-02-25 | |

| A2B Chem LLC | AE83746-50mg |

((1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine hydrochloride |

16496-99-4 | ≥98% | 50mg |

$307.00 | 2024-04-20 | |

| A2B Chem LLC | AE83746-100mg |

((1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine hydrochloride |

16496-99-4 | ≥98% | 100mg |

$536.00 | 2024-04-20 | |

| A2B Chem LLC | AE83746-10mg |

((1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine hydrochloride |

16496-99-4 | ≥98% | 10mg |

$76.00 | 2024-04-20 |

Leelamine hydrochloride 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Louis Porte RSC Adv., 2014,4, 64506-64513

16496-99-4 (Leelamine hydrochloride) 関連製品

- 1446-61-3(Leelamine)

- 99306-87-3(((1S,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16496-99-4)Leelamine hydrochloride

清らかである:99%/99%

はかる:50mg/100mg

価格 ($):389.0/621.0